G6PD activator AG1

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

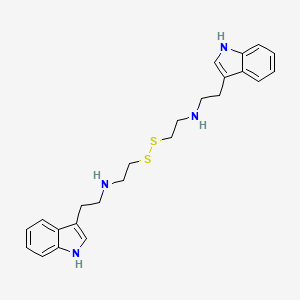

2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBHTYKMNQDUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AG1: A Novel Small-Molecule Activator of Glucose-6-Phosphate Dehydrogenase (G6PD)

An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AG1, a first-in-class small-molecule activator of Glucose-6-Phosphate Dehydrogenase (G6PD). AG1 represents a promising therapeutic strategy for G6PD deficiency, a common human enzymopathy. This document details the molecular interactions, signaling pathway activation, and key experimental findings related to AG1.

Core Mechanism of Action: Promoting G6PD Oligomerization

Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway (PPP), functioning as a homodimer or homotetramer. Many pathogenic mutations associated with G6PD deficiency impair the enzyme's ability to form these stable, catalytically active oligomers.[1] AG1's primary mechanism of action is to promote and stabilize the dimeric and tetrameric forms of G6PD.[1][2][3]

Biochemical and structural studies have revealed that AG1 acts as a molecular "bridge," binding noncovalently across the dimer interface of two G6PD monomers.[2] This interaction occurs at the structural nicotinamide adenine dinucleotide phosphate (NADP+) binding sites. By bridging this interface, AG1 stabilizes the enzyme's quaternary structure, which is essential for its catalytic function. This mechanism has been shown to be effective for both wild-type G6PD and several common pathogenic mutant variants, including the Canton (R459L) mutant. The activation of G6PD by AG1 is noncovalent in nature.

The chemical name for AG1 is 2,2'-disulfanediylbis(N-(2-(1H-indol-3-yl)ethyl)ethan-1-amine). While the original hit molecule contained a disulfide bond, subsequent research has indicated that this feature is not essential for its G6PD activation capabilities.

Signaling Pathway Activation: The Pentose Phosphate Pathway and Redox Homeostasis

G6PD is the rate-limiting enzyme of the pentose phosphate pathway (PPP). The primary function of the PPP in red blood cells is to produce nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is a crucial reducing equivalent required for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a vital antioxidant that protects cells from damage caused by reactive oxygen species (ROS).

By activating G6PD, AG1 enhances the metabolic flux through the PPP, leading to increased production of NADPH. This, in turn, boosts the cell's capacity to regenerate GSH and neutralize ROS, thereby mitigating oxidative stress. This mechanism is particularly critical in erythrocytes, which are highly susceptible to oxidative damage due to their role in oxygen transport.

Below is a diagram illustrating the signaling pathway activated by AG1.

Caption: AG1 promotes the dimerization of G6PD, enhancing the conversion of G6P to 6-phosphoglucono-δ-lactone and the production of NADPH, which in turn increases GSH levels and protects against ROS.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AG1.

| Parameter | Value | Cell/Enzyme Type | Reference |

| EC50 | 3.4 µM | G6PDHR459L (Canton mutant) | |

| EC50 | 3 µM | G6PD |

| Condition | Increase in Activity | Enzyme Type | Reference |

| AG1 Treatment | 20% | Wild-type G6PD | |

| AG1 Treatment | 60% | Canton mutant G6PD |

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of AG1 are described in the cited literature. Below is a summary of the key experimental approaches employed.

High-Throughput Screening (HTS) for G6PD Activators

A high-throughput screening campaign was utilized to identify small molecules that could activate the Canton mutant of G6PD. This typically involves the following steps:

-

Assay Development: An enzymatic assay is developed to measure G6PD activity, often by monitoring the production of NADPH (e.g., via changes in absorbance or fluorescence).

-

Library Screening: A large library of chemical compounds is screened using the developed assay to identify "hits" that increase G6PD activity.

-

Hit Confirmation and Validation: Initial hits are re-tested to confirm their activity and rule out false positives. Dose-response curves are generated to determine the potency (e.g., EC50) of the confirmed hits.

In Vitro Enzyme Kinetics and Dimerization Assays

To elucidate the mechanism of action, a series of in vitro biochemical assays were performed.

-

Enzyme Kinetics: Standard enzyme kinetic assays are performed to determine the effect of AG1 on the catalytic parameters of G6PD (e.g., Vmax, Km).

-

Oligomerization Analysis: Techniques such as size-exclusion chromatography, analytical ultracentrifugation, or native gel electrophoresis can be used to assess the oligomeric state of G6PD in the presence and absence of AG1.

Cellular Assays for Oxidative Stress

The protective effects of AG1 against oxidative stress were evaluated in cellular models.

-

Cell Culture: Primary human lymphocytes from patients with G6PD deficiency or other relevant cell lines are cultured.

-

Induction of Oxidative Stress: Cells are exposed to an oxidizing agent, such as diamide or chloroquine.

-

Measurement of ROS and GSH: Intracellular levels of reactive oxygen species (ROS) and reduced glutathione (GSH) are quantified using fluorescent probes (e.g., DCFDA for ROS, monochlorobimane for GSH) and flow cytometry or a plate reader.

-

Cell Viability: Cell viability is assessed using methods such as the MTT assay or trypan blue exclusion.

In Vivo Model: Zebrafish Embryos

Zebrafish embryos provide a valuable in vivo model for studying G6PD deficiency and the effects of potential therapeutics.

-

G6PD Deficiency Model: A G6PD-deficient zebrafish model can be generated through genetic modification or by using morpholinos to knock down G6PD expression.

-

Drug Treatment: Zebrafish embryos are exposed to an oxidative stressor (e.g., chloroquine) with or without AG1 treatment.

-

Phenotypic Analysis: Embryos are examined for developmental defects associated with oxidative stress, such as pericardial edema and hemolysis.

-

Biochemical Analysis: Levels of ROS and NADPH can be measured in the embryos to assess the biochemical effects of AG1 treatment.

Human Erythrocyte Hemolysis Assay

To assess the clinical potential of AG1, its ability to protect human red blood cells from hemolysis was investigated.

-

Erythrocyte Isolation: Red blood cells are isolated from whole blood samples obtained from healthy donors or G6PD-deficient individuals.

-

Induction of Hemolysis: Erythrocytes are treated with a hemolytic agent, such as chloroquine or diamide, in the presence or absence of AG1.

-

Quantification of Hemolysis: The extent of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant via spectrophotometry.

The following diagram provides a conceptual workflow for the evaluation of a G6PD activator like AG1.

Caption: A conceptual workflow for the discovery and preclinical evaluation of a G6PD activator like AG1.

Conclusion

AG1 is a novel small-molecule activator of G6PD that functions by promoting the oligomerization of the enzyme into its catalytically competent forms. This mechanism of action leads to the enhancement of the pentose phosphate pathway, resulting in increased NADPH production and improved cellular defense against oxidative stress. Preclinical studies in cellular and animal models have demonstrated the potential of AG1 to ameliorate the pathological consequences of G6PD deficiency. As a lead compound, AG1 provides a strong foundation for the development of future therapeutics for G6PD deficiency and other diseases associated with oxidative stress.

References

- 1. G6PD Activator AG1 [benchchem.com]

- 2. Small-Molecule Activators of Glucose-6-phosphate Dehydrogenase (G6PD) Bridging the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Investigations on Clinical Pharmacology and Therapeutics of Glucose-6-Phosphate Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

AG1 as a Pharmacological Chaperone for Glucose-6-Phosphate Dehydrogenase (G6PD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-6-phosphate dehydrogenase (G6PD) deficiency is the most common human enzymopathy, affecting over 400 million people worldwide. This X-linked genetic disorder leads to a dysfunctional G6PD enzyme, rendering red blood cells susceptible to oxidative damage and subsequent hemolysis. Currently, no specific treatment exists beyond avoiding oxidative triggers. This document explores the potential of AG1, a novel small-molecule activator, as a pharmacological chaperone for G6PD. AG1 has been shown to increase the activity and stability of wild-type and various mutant G6PD enzymes, offering a promising therapeutic strategy. This guide provides a comprehensive overview of the mechanism of action of AG1, quantitative data on its efficacy, detailed experimental protocols from key studies, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Role of G6PD and the Impact of its Deficiency

Glucose-6-phosphate dehydrogenase is a critical housekeeping enzyme that catalyzes the rate-limiting step of the pentose phosphate pathway (PPP).[1] The primary function of this pathway is to produce nicotinamide adenine dinucleotide phosphate (NADPH), which serves as the principal intracellular reductant.[1] In red blood cells, the PPP is the sole source of NADPH, which is essential for regenerating reduced glutathione (GSH) via glutathione reductase.[1] GSH is a potent antioxidant that detoxifies reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.[1]

G6PD deficiency arises from mutations in the G6PD gene, leading to an unstable and less active enzyme. This compromises the production of NADPH and the cell's antioxidant capacity. While most individuals with G6PD deficiency are asymptomatic, exposure to certain drugs (e.g., the antimalarial primaquine), infections, or foods (e.g., fava beans) can trigger acute hemolytic anemia.[2]

Pharmacological chaperones are small molecules that bind to and stabilize mutant proteins, facilitating their proper folding, trafficking, and function. AG1 was identified through high-throughput screening as a small molecule that can act as a pharmacological chaperone for G6PD, enhancing the activity of both the wild-type and several common mutant forms of the enzyme.

Mechanism of Action of AG1

AG1 functions as a structural chaperone, promoting the formation and stabilization of the catalytically active dimeric and tetrameric forms of G6PD. The G6PD enzyme is only active in its oligomeric states (dimers and tetramers), not as a monomer. Many pathogenic mutations in G6PD impair the stability of these oligomers.

The proposed mechanism of action involves AG1 bridging the dimer interface at the structural NADP+ binding sites of two interacting G6PD monomers. This stabilization of the G6PD dimer enhances its catalytic activity and proteolytic stability.

Signaling Pathway: Pentose Phosphate Pathway and G6PD's Role

Caption: The central role of G6PD in the Pentose Phosphate Pathway and downstream antioxidant defense.

Proposed Mechanism of AG1 Action

Caption: AG1 promotes the formation and stabilization of the active G6PD dimer.

Quantitative Data on AG1 Efficacy

AG1 has been demonstrated to increase the enzymatic activity of both wild-type (WT) and several common G6PD variants. The following table summarizes the key quantitative findings from published studies.

| Parameter | G6PD Variant | Value/Effect | Reference |

| EC50 | Not Specified | 3 µM | |

| Activity Increase (in vitro) | Wild-Type | 20% increase | |

| Canton (R459L) | 60% increase | ||

| A- (V68M, N126D) | Significant increase | ||

| Mediterranean (S188F) | 50% increase in fibroblast lysates | ||

| Kaiping (R463H) | Significant increase | ||

| Cell Viability | Lymphocytes (Canton) | Slight increase | |

| Fibroblasts (Mediterranean) | 22% increase under stress | ||

| Protein Stability | Canton (in SH-SY5Y cells) | Increased proteolytic stability | |

| Canton (in vitro) | Reduced proteolytic susceptibility | ||

| Thermal Stability | Canton (R459L) | Melting temperature 4.6°C lower than WT | |

| Cellular Effects | Human Erythrocytes | Reduced hemolysis induced by chloroquine or diamide | |

| Human Erythrocytes | Increased GSH levels and reduced ROS levels | ||

| Zebrafish Embryos | Reduced chloroquine-induced oxidative stress and physical defects |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key studies investigating AG1.

High-Throughput Screening for G6PD Activators

The identification of AG1 was the result of a high-throughput screening campaign.

Experimental Workflow:

Caption: Workflow for the high-throughput screening and identification of AG1.

Protocol:

-

Enzyme Preparation: Recombinant human G6PD (wild-type and Canton mutant) was expressed and purified.

-

Primary Assay: The enzymatic activity of the Canton G6PD mutant was measured in the presence of compounds from a small-molecule library. The assay monitored the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

-

Hit Confirmation: Compounds that showed a significant increase in G6PD activity were re-tested in a dose-response format to determine their potency.

-

Secondary and Specificity Assays: Confirmed hits were then tested for their ability to activate wild-type G6PD. To ensure specificity, the compounds were also tested against other NAD(P)+-dependent dehydrogenases, such as 6-phosphogluconate dehydrogenase (6PGD) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).

G6PD Activity Assay

Principle: This assay measures the rate of NADPH production, which is directly proportional to G6PD activity.

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADP+, and the G6PD enzyme (either purified or in cell lysate).

-

Incubate the reaction mixture with or without AG1 for a specified period at a controlled temperature (e.g., 1 hour at 4°C).

-

Initiate the reaction by adding the substrate, glucose-6-phosphate.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Thermal Stability Assay

Principle: This assay determines the melting temperature (Tm) of the G6PD protein, which is an indicator of its structural stability. Pharmacological chaperones are expected to increase the Tm.

Protocol:

-

Mix the purified G6PD enzyme with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

-

Add AG1 or a vehicle control to the mixture.

-

Use a real-time PCR machine to gradually increase the temperature of the sample.

-

Monitor the fluorescence of the dye. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence.

-

The Tm is the temperature at which the fluorescence signal is halfway between the minimum and maximum, representing the point where 50% of the protein is unfolded.

Cellular Assays for Oxidative Stress

Principle: These assays quantify the levels of reactive oxygen species (ROS) and reduced glutathione (GSH) in cells to assess the cellular response to oxidative stress and the protective effect of AG1.

Protocol for ROS Measurement:

-

Culture cells (e.g., fibroblasts from G6PD-deficient patients) in appropriate media.

-

Treat the cells with AG1 or a vehicle control.

-

Induce oxidative stress using an agent like chloroquine or diamide.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

-

Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.

Protocol for GSH Measurement:

-

Prepare cell lysates from cells treated as described above.

-

Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction where the signal is proportional to the amount of GSH in the sample.

-

Measure the signal using a spectrophotometer or fluorometer and calculate the GSH concentration based on a standard curve.

Conclusion and Future Directions

AG1 represents a promising lead compound for the development of a first-in-class treatment for G6PD deficiency. Its ability to act as a pharmacological chaperone, stabilizing the G6PD dimer and increasing its activity, addresses the root cause of the enzyme's dysfunction in many common variants. In vitro and cellular studies have demonstrated its potential to reduce oxidative stress and protect red blood cells from hemolysis.

Future research should focus on optimizing the structure of AG1 to improve its potency and pharmacokinetic properties. While AG1 has shown promise, it is considered a relatively mild activator, and more potent analogues are needed to achieve a clinically significant increase in G6PD activity, with the goal of reaching at least 60% of the normal enzyme activity. Further preclinical studies in animal models of G6PD deficiency are necessary to evaluate the in vivo efficacy and safety of AG1 and its derivatives. Ultimately, successful preclinical development could pave the way for clinical trials in human subjects with G6PD deficiency.

References

An In-depth Technical Guide on the Potential Effects of AG1 on Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and Glutathione (GSH) Levels

Disclaimer: This document provides a technical overview of the potential effects of the nutritional supplement AG1 on NADPH and Glutathione (GSH) levels. The information presented is based on the established biochemical roles of its individual ingredients. As of the writing of this guide, no peer-reviewed clinical studies have been published that directly measure the effect of the complete AG1 formula on NADPH and GSH levels in humans. Therefore, the pathways and effects described herein are hypothetical and intended for a scientific audience for research and informational purposes.

Introduction: The Central Role of NADPH and GSH in Cellular Redox Homeostasis

Cellular function is intrinsically linked to the maintenance of a balanced redox environment. Reactive oxygen species (ROS) are continuously generated as byproducts of metabolic processes. While essential for cell signaling at low concentrations, excessive ROS leads to oxidative stress, a condition implicated in cellular damage and the pathogenesis of numerous chronic diseases. The cell employs a sophisticated network of antioxidant systems to counteract oxidative stress, with Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and Glutathione (GSH) being central players.

-

NADPH is a critical reducing equivalent in the cell. It is the primary electron donor for reductive biosynthesis and, crucially for antioxidant defense, it is the essential cofactor for glutathione reductase, the enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG)[1]. NADPH is also the substrate for NADPH oxidases (NOX), enzymes that generate ROS for signaling and defense, but whose overactivity can contribute to oxidative stress[2][3][4].

-

GSH , a tripeptide, is the most abundant non-protein thiol in mammalian cells and is considered the master antioxidant. It directly scavenges free radicals and is a cofactor for several antioxidant enzymes, most notably glutathione peroxidase (GPx), which detoxifies harmful peroxides[1].

Given their importance, interventions that can positively modulate NADPH and GSH levels are of significant interest in the fields of nutrition, pharmacology, and drug development. This guide explores the potential mechanisms by which the ingredients in AG1, a multi-ingredient nutritional supplement, may influence these critical antioxidant pathways.

Key Antioxidant Components in AG1 and Their Mechanisms of Action

AG1 is a complex formulation containing a wide array of vitamins, minerals, and plant-derived compounds. Several of these ingredients have well-documented roles in the cellular antioxidant defense system. The following table summarizes the key components and their established mechanisms relevant to NADPH and GSH metabolism.

| Ingredient Category | Key Constituent(s) | Established Role in Antioxidant Pathways |

| Vitamins | Vitamin C (Ascorbic Acid) | A potent water-soluble antioxidant that can directly scavenge a wide variety of ROS. It plays a crucial role in regenerating other antioxidants, including Vitamin E. Importantly, Vitamin C can help maintain the cellular pool of GSH by recycling it from its oxidized form (GSSG) and potentially by increasing its synthesis. |

| Vitamin E (as d-alpha tocopherol) | The primary lipid-soluble antioxidant in cellular membranes, protecting them from lipid peroxidation. It acts by scavenging lipid peroxyl radicals. Its regeneration to the active form is dependent on other antioxidants like Vitamin C. | |

| Minerals | Selenium | An essential cofactor for the antioxidant enzyme glutathione peroxidase (GPx). GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using GSH as a reducing substrate. Selenium availability is a rate-limiting factor for GPx activity. |

| Zinc | A crucial structural component of the antioxidant enzyme superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals. Zinc also has direct antioxidant properties by protecting sulfhydryl groups from oxidation and may inhibit the pro-oxidant enzyme NADPH oxidase. | |

| Plant Extracts & Phytonutrients | Spirulina | A blue-green algae rich in phycocyanin, a potent antioxidant. Studies suggest that spirulina can reduce oxidative stress by inhibiting NADPH oxidase and upregulating antioxidant enzymes like SOD and GPx. |

| Cocoa Bean Polyphenols | Rich in flavanols like epicatechin, which have strong antioxidant properties. Cocoa polyphenols may enhance the activity of antioxidant enzymes, including GPx, and protect against oxidative damage. | |

| Green Tea Extract | Contains catechins, such as epigallocatechin gallate (EGCG), which are powerful antioxidants. Green tea extract has been shown to increase the activity of glutathione peroxidase and glutathione reductase, and may inhibit NADPH oxidase activity, thereby reducing ROS production. |

Potential Signaling Pathways for AG1's Influence on NADPH and GSH

Based on the functions of its individual ingredients, AG1 could theoretically influence NADPH and GSH levels through a multi-pronged mechanism. The following diagram illustrates a hypothetical signaling pathway. This pathway is not based on direct studies of AG1 but is a composite representation of the known actions of its key components.

References

- 1. researchgate.net [researchgate.net]

- 2. Zinc and Oxidative Stress: Current Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spirulina platensis Ameliorates Oxidative Stress Associated with Antiretroviral Drugs in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green tea extract protects against nonalcoholic steatohepatitis in ob/ob mice by decreasing oxidative and nitrative stress responses induced by proinflammatory enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of AG1: A High-Throughput Screening Approach to Activate Glucose-6-Phosphate Dehydrogenase

A Technical Guide for Researchers and Drug Development Professionals

This technical guide details the discovery of AG1, a small-molecule activator of Glucose-6-Phosphate Dehydrogenase (G6PD), through a high-throughput screening (HTS) campaign. AG1 was identified as a promising compound that enhances the enzymatic activity of both wild-type and various mutant forms of G6PD, offering a potential therapeutic strategy for G6PD deficiency, a common human enzymopathy. This document provides an in-depth overview of the experimental protocols, quantitative data, and the mechanistic basis of AG1's action.

Introduction to G6PD and the Rationale for Screening

Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway, responsible for the production of nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is essential for protecting cells from oxidative damage. Genetic deficiencies in G6PD can lead to a range of clinical manifestations, including hemolytic anemia, when individuals are exposed to certain drugs, infections, or foods. The discovery of small-molecule activators of G6PD represents a promising therapeutic avenue for managing this condition. The primary goal of the screening campaign that led to the discovery of AG1 was to identify compounds that could restore the activity of dysfunctional G6PD variants.[1][2]

High-Throughput Screening and Hit Identification

A biochemical high-throughput screen was conducted to identify activators of a pathogenic mutant of G6PD, specifically the Canton variant (R459L), which is prevalent in Southeast Asia.[2] The screening assay was designed to measure the enzymatic activity of G6PD by monitoring the production of NADPH.

Experimental Protocol: High-Throughput Screening

The following protocol outlines the key steps in the primary HTS assay:

-

Enzyme and Substrates: Recombinant human G6PD Canton mutant (R459L) was used as the target enzyme. The substrates for the enzymatic reaction were glucose-6-phosphate (G6P) and nicotinamide adenine dinucleotide phosphate (NADP+).

-

Assay Principle: The assay measures the rate of conversion of NADP+ to NADPH, which can be detected by an increase in absorbance at 340 nm.

-

Assay Format: The screen was performed in a multi-well plate format (likely 384-well plates) suitable for automated liquid handling and plate readers.

-

Procedure:

-

A chemical library of small molecules was dispensed into the assay plates at a fixed concentration.

-

The G6PD Canton mutant enzyme was added to each well.

-

The enzymatic reaction was initiated by the addition of the substrates, G6P and NADP+.

-

The plates were incubated for a defined period at a controlled temperature (e.g., 37°C).

-

The increase in absorbance at 340 nm was measured using a spectrophotometric plate reader.

-

-

Hit Criteria: Compounds that produced a significant increase in the rate of NADPH production compared to control wells (containing enzyme, substrates, and vehicle, e.g., DMSO) were identified as primary hits.

Hit Validation and Secondary Assays

Primary hits from the HTS were subjected to a series of secondary assays to confirm their activity, determine their potency and efficacy, and elucidate their mechanism of action.

Dose-Response Analysis

The potency of the confirmed hits, including AG1, was determined by generating dose-response curves.

-

Experimental Protocol:

-

The hit compound was serially diluted to create a range of concentrations.

-

The G6PD activity assay was performed at each concentration of the compound.

-

The resulting data were plotted as the percentage of G6PD activation versus the logarithm of the compound concentration.

-

The half-maximal effective concentration (EC50), the concentration at which the compound elicits 50% of its maximal effect, was calculated from the dose-response curve.

-

Dimerization Assay

The mechanism of action of AG1 was investigated through dimerization assays, as G6PD is active in its dimeric and tetrameric forms.

-

Experimental Protocol:

-

The G6PD enzyme was incubated with and without AG1.

-

The oligomeric state of the enzyme was analyzed using techniques such as size-exclusion chromatography or native polyacrylamide gel electrophoresis (PAGE) followed by western blotting.

-

An increase in the proportion of G6PD dimers or tetramers in the presence of AG1 would indicate that the compound promotes the formation of the active enzyme complexes.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

-

Experimental Protocol:

-

Intact cells expressing the target G6PD variant were treated with AG1 or a vehicle control.

-

The cells were heated to a range of temperatures.

-

The cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble G6PD remaining at each temperature was quantified by western blotting.

-

A shift in the melting curve to a higher temperature in the presence of AG1 would confirm its binding to and stabilization of G6PD within the cells.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from the discovery and characterization of AG1.

| Parameter | Value | G6PD Variant | Reference |

| EC50 of AG1 | 3.4 µM | Canton (R459L) | [3] |

| Wild-Type Activation | ~20% increase in activity | Wild-Type | [2] |

| Canton Mutant Activation | ~60% increase in activity | Canton (R459L) |

Table 1: Potency and Efficacy of AG1

Mechanism of Action and Signaling Pathway

AG1 acts as a molecular "chaperone" that stabilizes the dimeric form of G6PD. Many pathogenic mutations in G6PD are located at the interface between the two monomers, destabilizing the active dimer. AG1 is believed to bind to this interface, promoting and stabilizing the formation of the G6PD dimer, thereby increasing its catalytic activity and stability. This enhanced G6PD activity leads to increased production of NADPH, which in turn boosts the cell's antioxidant capacity by regenerating reduced glutathione (GSH) from its oxidized form (GSSG) via glutathione reductase.

Caption: Mechanism of AG1-mediated G6PD activation and downstream effects.

Experimental Workflow

The discovery of AG1 followed a logical progression from a large-scale primary screen to more focused secondary and mechanistic studies.

Caption: Experimental workflow for the discovery and validation of AG1.

Conclusion

The discovery of AG1 through a targeted high-throughput screening campaign demonstrates a successful strategy for identifying small-molecule activators of enzymes implicated in human disease. The subsequent characterization of AG1 has not only provided a promising lead compound for the potential treatment of G6PD deficiency but has also offered valuable insights into the allosteric regulation of G6PD activity. Further medicinal chemistry efforts to optimize the properties of AG1 could lead to the development of a first-in-class therapy for this widespread genetic disorder.

References

Unveiling the Pharmacophore of AG1: A Guide to G6PD Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in cellular redox regulation, and its deficiency is the most common human enzymopathy. The discovery of small-molecule activators of G6PD, such as AG1, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the pharmacophore of AG1 and its mechanism of action in activating G6PD. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and a visual representation of the activation pathway.

The AG1 Pharmacophore and Mechanism of Action

AG1 is a small-molecule activator that enhances the catalytic activity of both wild-type and various mutant forms of G6PD.[1] Its primary mechanism of action is the promotion and stabilization of the dimeric and higher-order oligomeric states of the G6PD enzyme, which are the catalytically competent forms.[2] AG1 achieves this by binding non-covalently to a specific C2-symmetric region at the dimer interface of the G6PD homodimer.[2] This binding site is located at the structural nicotinamide adenine dinucleotide phosphate (NADP+) binding sites of the two interacting monomers.[2]

Molecular docking and mutagenesis studies have identified key amino acid residues at the dimer interface that are crucial for AG1 binding. These include Asp421 and Trp509 from each monomer.[2] The pyridinium ring of the structural NADP+ forms a π-stacking interaction with Trp509, which is in proximity to Asp421. AG1 is believed to bridge these residues across the two monomers, effectively acting as a molecular "glue" to stabilize the dimer. Other residues implicated in the interaction include His513, Arg427, Leu420, Thr423, Asn426, and Leu422.

A pharmacophore model for AG1 has been proposed, consisting of four key features:

-

Two hydrogen bond donors (HBD)

-

One positive ionization sphere

-

One aromatic ring

Interestingly, the disulfide bond present in the initially identified AG1 molecule is not essential for its G6PD activation activity.

Quantitative Analysis of AG1-Mediated G6PD Activation

The activation of G6PD by AG1 has been quantified across various studies, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative data.

| Parameter | G6PD Variant | Value | Reference(s) |

| EC50 | Canton (R459L) | 3.4 µM | |

| AC50 | Wild-Type | 4.2 µM | |

| Trp509Ala Mutant | 0.8 µM | ||

| Binding Affinity (ΔG) | Chatham | -7.1 kcal/mol | |

| Binding Energy | Wild-Type | -6.1 kcal/mol |

Table 1: Binding Affinity and Potency of AG1

| G6PD Variant | Fold Increase in Activity | % Increase in Activity | Reference(s) |

| Wild-Type | 1.2-fold | 20% | |

| Canton (R459L) | 1.7-fold | 60% |

Table 2: AG1-Induced G6PD Activity Enhancement

Experimental Protocols

G6PD Activity Assay

This protocol is a synthesized method based on standard G6PD activity assays and information from studies involving AG1.

Objective: To quantify the enzymatic activity of G6PD in the presence and absence of AG1.

Principle: The assay measures the rate of NADPH production, which is proportional to G6PD activity. The reduction of NADP+ to NADPH is monitored by the increase in absorbance at 340 nm.

Materials:

-

Purified G6PD enzyme (wild-type or variant)

-

AG1 stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂

-

Substrate solution: 10 mM Glucose-6-Phosphate (G6P)

-

Cofactor solution: 10 mM NADP+

-

96-well UV-transparent microplate

-

Microplate reader with 340 nm absorbance measurement capability

Procedure:

-

Enzyme Preparation: Dilute the purified G6PD enzyme to a working concentration in cold assay buffer.

-

AG1 Incubation: In the wells of the microplate, add the G6PD enzyme solution. For the test wells, add the desired concentration of AG1 (e.g., 10 µM and 100 µM). For the control wells, add the same volume of DMSO. Incubate the plate at 4°C for 1 hour.

-

Reaction Initiation: To each well, add the substrate solution (G6P) and the cofactor solution (NADP+) to initiate the reaction. The final concentrations in a 200 µL reaction volume should be approximately 200 µM G6P and 200 µM NADP+.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis: Calculate the rate of NADPH production (ΔA340/min) from the linear portion of the kinetic curve. G6PD activity is expressed as units/mg of enzyme, where one unit is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADPH per minute. The percentage increase in activity due to AG1 is calculated by comparing the rates of the AG1-treated wells to the control wells.

Size-Exclusion Chromatography (SEC)

Objective: To demonstrate the effect of AG1 on the oligomeric state of G6PD.

Principle: SEC separates molecules based on their size. Larger molecules, such as G6PD dimers or tetramers, will elute earlier from the column than smaller monomeric forms.

Materials:

-

Purified G6PD enzyme

-

AG1 stock solution (in DMSO)

-

SEC Column (e.g., Superdex 200 or similar)

-

SEC Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

-

HPLC or FPLC system with a UV detector (280 nm)

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC buffer at a constant flow rate (e.g., 0.5 mL/min).

-

Sample Preparation: Prepare two samples of the purified G6PD enzyme at the same concentration (e.g., 1 mg/mL). To one sample, add AG1 to a final concentration of 10-50 µM. To the other sample, add an equivalent volume of DMSO as a control. Incubate both samples on ice for at least 30 minutes.

-

Injection and Elution: Inject the control sample onto the equilibrated column and monitor the elution profile at 280 nm. Collect fractions if desired.

-

AG1 Sample Run: After the control run is complete, inject the AG1-treated sample onto the column under the same conditions and monitor the elution profile.

-

Data Analysis: Compare the chromatograms of the control and AG1-treated samples. A shift in the elution profile towards earlier retention times (higher molecular weight) in the AG1-treated sample indicates the promotion of G6PD dimerization or oligomerization.

Molecular Docking

Objective: To predict the binding mode of AG1 at the G6PD dimer interface.

Principle: Computational docking algorithms are used to predict the preferred orientation and binding affinity of a ligand to a protein target.

Software:

-

Molecular modeling software (e.g., PyMOL, Chimera)

-

Docking software (e.g., AutoDock, Glide)

Procedure (Conceptual Outline using AutoDock):

-

Protein Preparation: Obtain the crystal structure of human G6PD (e.g., PDB ID: 2BHL). Using molecular modeling software, separate the dimeric structure, remove water molecules and any existing ligands. Add polar hydrogens and assign Kollman charges.

-

Ligand Preparation: Generate a 3D structure of AG1. Assign Gasteiger charges and define the rotatable bonds.

-

Grid Box Definition: Define a grid box that encompasses the dimer interface, specifically including the key residues Asp421 and Trp509 from both monomers.

-

Docking Simulation: Perform the docking simulation using a genetic algorithm or other search algorithm.

-

Analysis of Results: Analyze the resulting docking poses. The best pose is typically the one with the lowest binding energy. Visualize the interactions between AG1 and the G6PD residues to identify hydrogen bonds, hydrophobic interactions, and other key contacts.

Visualizing the AG1-G6PD Interaction and Experimental Workflows

Signaling Pathway of AG1-Mediated G6PD Activation

Caption: AG1 promotes the dimerization of inactive G6PD monomers into an active dimeric complex.

Experimental Workflow for G6PD Activity Assay

Caption: Workflow for determining the effect of AG1 on G6PD enzymatic activity.

Logical Relationship of the AG1 Pharmacophoredot

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of G6PD Activator AG1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway, playing an essential role in protecting cells from oxidative damage by producing NADPH. G6PD deficiency, a common X-linked genetic disorder, can lead to hemolytic anemia when individuals are exposed to oxidative stressors. AG1 is a novel small-molecule activator of G6PD that offers a potential therapeutic strategy for G6PD deficiency.[1][2] This document provides detailed protocols for the in vitro assessment of AG1's activity and mechanism of action.

AG1 functions by promoting the dimerization of G6PD monomers into their catalytically active dimeric and tetrameric forms.[3][4][5] This is particularly effective for G6PD variants with mutations at the dimer interface that impair oligomerization. AG1 has been shown to increase the activity of wild-type G6PD and several common G6PD mutants, such as the Canton variant. It bridges the dimer interface at the structural NADP+ binding sites of two interacting G6PD monomers.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the G6PD activator AG1.

| Parameter | Value | G6PD Variant | Reference |

| EC50 | 3.4 µM | G6PDR459L (Canton) | |

| EC50 | 3 µM | Not specified | |

| Activity Increase (Wild-Type) | ~20% | Wild-Type | |

| Activity Increase (Canton Mutant) | Up to 1.7-fold (60% increase) | G6PD-Canton | |

| AG1 Concentration for In Vitro Assays | 100 µM | Not specified | |

| AG1 Concentration for Cell-Based Assays | 1 µM | Not specified |

Signaling Pathway and Mechanism of Action

The primary mechanism of AG1 is the stabilization of the G6PD dimer, which is the active form of the enzyme. The following diagram illustrates this mechanism.

Caption: AG1 promotes the formation of the active G6PD dimer.

Experimental Protocols

G6PD Activity Assay Using a Commercial Kit

This protocol is adapted for the use of a generic fluorometric or colorimetric G6PD activity assay kit to evaluate the effect of AG1.

a. Materials:

-

G6PD Activity Assay Kit (e.g., from Abcam, Cayman Chemical, RayBiotech)

-

Recombinant human G6PD (wild-type or mutant variant)

-

AG1 (G6PD activator)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Microplate reader capable of measuring fluorescence (Ex/Em = 540/590 nm) or absorbance (450 nm)

-

Phosphate Buffered Saline (PBS)

b. Reagent Preparation:

-

G6PD Enzyme Stock: Reconstitute the lyophilized G6PD enzyme in assay buffer to a stock concentration of 1 U/mL. Aliquot and store at -80°C.

-

AG1 Stock Solution: Prepare a 10 mM stock solution of AG1 in DMSO. Store at -20°C. Further dilute in assay buffer to create working solutions. Note that AG1 is unstable in solution and should be freshly prepared.

-

Assay Buffer: Prepare according to the kit manufacturer's instructions.

-

Substrate and Cofactor Solutions: Prepare glucose-6-phosphate (G6P) and NADP+ solutions as per the kit's protocol.

c. Experimental Workflow Diagram:

Caption: Workflow for the G6PD in vitro activity assay with AG1.

d. Assay Procedure:

-

Plate Setup:

-

Blank wells: 50 µL of Assay Buffer.

-

Vehicle control wells: 50 µL of G6PD working solution + vehicle (e.g., 1% DMSO).

-

Test wells: 50 µL of G6PD working solution + desired concentrations of AG1.

-

-

Pre-incubation: Add the G6PD enzyme to the wells. Then, add AG1 or vehicle to the respective wells. Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow for AG1 to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate mixture (containing G6P and NADP+) to all wells.

-

Measurement:

-

Kinetic Assay: Immediately start measuring the fluorescence (Ex/Em = 540/590 nm) or absorbance (450 nm) every 1-2 minutes for 30-60 minutes.

-

Endpoint Assay: Incubate the plate for 30-60 minutes at 37°C, protected from light. Then, measure the final fluorescence or absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the rate of the blank from all other readings.

-

Determine the percentage of G6PD activation by comparing the reaction rate in the presence of AG1 to the vehicle control.

-

Plot the percentage of activation against the AG1 concentration and fit the data to a dose-response curve to determine the EC50.

-

Assessment of G6PD Dimerization by Size-Exclusion Chromatography (SEC)

This protocol outlines a method to directly observe the effect of AG1 on the oligomeric state of G6PD.

a. Materials:

-

Purified recombinant G6PD

-

AG1

-

Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)

-

SEC Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Protein concentration determination assay (e.g., Bradford or BCA)

b. Procedure:

-

Prepare samples of purified G6PD (e.g., 1 mg/mL) in SEC buffer.

-

Create two sample conditions:

-

Control: G6PD + Vehicle (DMSO)

-

Test: G6PD + AG1 (e.g., 100 µM)

-

-

Incubate the samples for 30 minutes at room temperature.

-

Inject the samples onto the SEC column.

-

Monitor the elution profile at 280 nm.

-

Analyze the chromatograms to compare the retention times of the protein peaks. A shift to a shorter retention time in the presence of AG1 indicates an increase in the proportion of G6PD dimers or tetramers.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Contamination of reagents; Autofluorescence of compounds | Use fresh reagents; Run a control with AG1 alone to check for interference. |

| Low G6PD activity | Inactive enzyme; Incorrect buffer pH | Use a fresh enzyme aliquot; Ensure buffer pH is optimal (typically 7.4-8.0). |

| Inconsistent results | Pipetting errors; Instability of AG1 | Use calibrated pipettes; Prepare AG1 solutions fresh for each experiment. |

| No activation by AG1 | Inactive AG1; G6PD variant is not responsive | Use a fresh batch of AG1; Test a known responsive G6PD mutant (e.g., Canton). |

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of the this compound. These assays are crucial for understanding its mechanism of action, determining its potency, and for the screening and development of novel G6PD activators. Careful execution of these experiments will yield valuable data for researchers and drug development professionals working on therapies for G6PD deficiency.

References

- 1. science.utm.my [science.utm.my]

- 2. researchgate.net [researchgate.net]

- 3. Small-Molecule Activators of Glucose-6-phosphate Dehydrogenase (G6PD) Bridging the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-Molecule Activators of Glucose-6-phosphate Dehydrogenase (G6PD) Bridging the Dimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of G6PD Activator AG1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway (PPP), playing an essential role in cellular redox homeostasis by producing NADPH. G6PD deficiency, a common human enzymopathy, renders cells, particularly erythrocytes, susceptible to oxidative damage. AG1 is a small-molecule activator of G6PD that has shown promise in correcting the functional defects of various G6PD mutants.[1][2] This document provides detailed application notes and protocols for the use of AG1 in cell culture experiments.

AG1 functions by promoting the dimerization and stabilization of G6PD monomers into their catalytically active dimeric and tetrameric forms.[3] This mechanism of action enhances the enzyme's activity and stability, leading to increased NADPH and glutathione (GSH) levels, and consequently, a reduction in reactive oxygen species (ROS) and protection against oxidative stress.[2]

Applications in Cell Culture

AG1 can be utilized in a variety of cell culture models to investigate cellular metabolism, oxidative stress, and the therapeutic potential of G6PD activation. Key applications include:

-

Studying G6PD deficiency: AG1 can be used in cell lines expressing G6PD variants or in primary cells from G6PD-deficient individuals to assess its ability to rescue the deficient phenotype.[1]

-

Investigating oxidative stress: Researchers can use AG1 to explore the role of G6PD in protecting cells from various oxidative insults induced by drugs or other agents.

-

Drug discovery: AG1 serves as a lead compound for the development of more potent and specific G6PD activators for the treatment of G6PD deficiency and other conditions associated with oxidative stress.

-

Cancer research: Given the role of the pentose phosphate pathway in cancer cell metabolism and proliferation, AG1 can be a tool to study the effects of G6PD activation in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative effects of AG1 as reported in the literature.

Table 1: In Vitro Efficacy of AG1

| Parameter | G6PD Variant | Value | Reference |

| EC50 | G6PDH R459L (Canton) | 3.4 µM | |

| EC50 | Wild-Type G6PD | ~3 µM |

Table 2: Cellular Effects of AG1

| Cell Type | AG1 Concentration | Effect | Reference |

| SH-SY5Y cells with Canton G6PD | 50-1000 nM | Increased cell viability by 20% | |

| Human erythrocytes | 5 µM | Reduced chloroquine- or diamide-induced hemolysis | |

| Lymphocytes with Canton G6PD | 1 µM | Increased G6PD activity, mildly increased GSH levels, reduced ROS levels, and slightly increased viability | |

| Fibroblasts with Mediterranean G6PD variant | 1 µM & 100 µM | Significantly decreased ROS levels and increased GSH levels | |

| Primary human lymphocytes with G6PDH R459L | Not specified | Decreased ROS levels and increased viability |

Experimental Protocols

Protocol 1: Assessment of AG1 on Cell Viability under Oxidative Stress

This protocol describes how to assess the protective effect of AG1 on cell viability in the presence of an oxidizing agent using a standard MTT or similar viability assay.

Materials:

-

Cells of interest (e.g., primary lymphocytes, fibroblasts, or a relevant cell line)

-

Complete cell culture medium

-

AG1 (G6PD activator)

-

Oxidizing agent (e.g., diamide, chloroquine, or H2O2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

AG1 Pre-treatment: Prepare fresh solutions of AG1 in complete culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µM). Remove the old medium from the cells and add the AG1-containing medium. Incubate for a period determined by preliminary experiments (e.g., overnight). Include a vehicle control (e.g., DMSO).

-

Induction of Oxidative Stress: Prepare a solution of the oxidizing agent at a concentration known to induce a measurable decrease in cell viability (e.g., 1 mM diamide). Add the oxidizing agent to the wells, with and without AG1, and incubate for a relevant period (e.g., 4 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFDA, to measure intracellular ROS levels.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

AG1

-

Oxidizing agent

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with AG1 and the oxidizing agent as described in Protocol 1.

-

Loading with DCFDA:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Add H2DCFDA solution (e.g., 10 µM in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Add PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. Alternatively, detach the cells and analyze them by flow cytometry.

-

-

Data Analysis: Normalize the fluorescence intensity of the treated samples to the control samples.

Protocol 3: G6PD Activity Assay in Cell Lysates

This protocol outlines the measurement of G6PD activity in cell lysates. Commercial kits are available and recommended for this purpose.

Materials:

-

Cells of interest

-

Lysis buffer (provided with the kit or a standard cell lysis buffer)

-

G6PD Activity Assay Kit (containing assay buffer, substrate, and cofactor)

-

96-well plates

-

Plate reader (fluorescence or absorbance, depending on the kit)

Procedure:

-

Cell Lysis:

-

Culture and treat cells with AG1 as desired.

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells using the provided lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

G6PD Activity Measurement:

-

Follow the specific instructions of the G6PD activity assay kit. Typically, this involves adding a specific amount of cell lysate to a reaction mixture containing glucose-6-phosphate and NADP+.

-

The production of NADPH is monitored over time by measuring the change in absorbance or fluorescence.

-

-

Data Analysis: Calculate G6PD activity and normalize it to the total protein concentration in each sample.

Signaling Pathways and Workflows

Caption: G6PD activation by AG1 and its downstream effects.

Caption: General experimental workflow for using AG1 in cell culture.

References

Application Notes and Protocols: Assessing the Potential Anti-Hemolytic Effects of AG1

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG1 is a commercially available dietary supplement containing a wide array of vitamins, minerals, antioxidants, and whole-food sourced ingredients.[1][2][3] Its composition, rich in antioxidant and anti-inflammatory compounds such as vitamins C and E, selenium, spirulina, and green tea extract, suggests a potential role in mitigating oxidative stress.[1] Oxidative stress is a key contributor to cellular damage, including the premature destruction of red blood cells (hemolysis). This application note provides a detailed protocol for assessing the potential protective effects of AG1 against hemolysis, a critical consideration for understanding its broader physiological impacts.

Red blood cells (RBCs) are particularly susceptible to oxidative damage due to their constant exposure to oxygen and the high concentration of polyunsaturated fatty acids in their membranes. Oxidative stress can lead to lipid peroxidation, membrane protein damage, and ultimately, hemolysis, contributing to the pathology of various hemolytic anemias. Given that AG1 contains numerous ingredients with established antioxidant properties, it is hypothesized that it may confer a protective effect on RBCs against oxidative stress-induced hemolysis.

This document outlines both in vitro and in vivo experimental protocols to investigate this hypothesis. The provided methodologies are designed to be robust and reproducible for research and preclinical evaluation.

Potential Signaling Pathway of AG1 in Mitigating Oxidative Stress-Induced Hemolysis

The ingredients within AG1, particularly its antioxidant components, may protect red blood cells from hemolysis by neutralizing reactive oxygen species (ROS). This action helps to preserve the integrity of the cell membrane and prevent premature cell lysis.

Caption: Potential mechanism of AG1 in protecting red blood cells from oxidative stress-induced hemolysis.

Experimental Protocols

Part 1: In Vitro Assessment of AG1's Anti-Hemolytic Activity

This protocol details an in vitro hemolysis assay to determine the protective effect of AG1 against a chemical-induced oxidative challenge.

1.1. Experimental Workflow

Caption: Workflow for the in vitro assessment of AG1's anti-hemolytic activity.

1.2. Materials and Reagents

-

AG1 powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - Oxidative stress inducer

-

Triton X-100

-

Fresh human whole blood from healthy donors (with anticoagulant, e.g., EDTA)

-

Microcentrifuge tubes

-

96-well microplate

-

Spectrophotometer (plate reader)

1.3. Preparation of Solutions

-

AG1 Stock Solution: Prepare a stock solution of AG1 in PBS. The concentration should be determined based on expected physiological levels or a dose-response curve. Sonicate or vortex to ensure complete dissolution and filter-sterilize.

-

AAPH Solution: Prepare a fresh solution of AAPH in PBS. The final concentration should be sufficient to induce a measurable level of hemolysis (e.g., 50-100 mM).

-

RBC Suspension (2%):

-

Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the RBC pellet three times with cold PBS, centrifuging and discarding the supernatant each time.

-

After the final wash, resuspend the packed RBCs in PBS to create a 2% (v/v) suspension.

-

1.4. Experimental Procedure

-

Set up the following experimental groups in microcentrifuge tubes (in triplicate):

-

Negative Control (0% Hemolysis): 100 µL of 2% RBC suspension + 100 µL PBS.

-

Positive Control (100% Hemolysis): 100 µL of 2% RBC suspension + 100 µL of 0.1% Triton X-100 in PBS.

-

AAPH-induced Hemolysis: 100 µL of 2% RBC suspension + 50 µL AAPH solution + 50 µL PBS.

-

AG1 Treatment Group(s): 100 µL of 2% RBC suspension + 50 µL AAPH solution + 50 µL of AG1 solution (at various concentrations).

-

-

Incubate all tubes at 37°C for 4 hours with gentle shaking.

-

After incubation, centrifuge the tubes at 1,000 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each tube to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a microplate reader.

1.5. Data Analysis

Calculate the percentage of hemolysis using the following formula:

% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Part 2: In Vivo Assessment of AG1's Effect on Red Blood Cell Fragility

This protocol describes an in vivo study in a rodent model to assess the effect of AG1 supplementation on red blood cell osmotic fragility.

2.1. Experimental Design

-

Animals: Use a suitable rodent model (e.g., Sprague-Dawley rats).

-

Groups:

-

Control Group: Administer vehicle (e.g., water) daily by oral gavage.

-

AG1 Group: Administer a daily dose of AG1 suspended in water by oral gavage. The dosage should be calculated based on human equivalent doses.

-

-

Duration: Supplement the animals for a period of 4-8 weeks.

2.2. Osmotic Fragility Test

-

At the end of the supplementation period, collect whole blood from the animals via cardiac puncture into heparinized tubes.

-

Prepare a series of saline (NaCl) solutions with decreasing concentrations (e.g., 0.9%, 0.75%, 0.65%, 0.55%, 0.45%, 0.35%, 0.2%, 0.1%, and 0%).

-

Add a small, fixed volume of whole blood (e.g., 20 µL) to a fixed volume of each saline solution (e.g., 5 mL).

-

Mix gently and incubate at room temperature for 30 minutes.

-

Centrifuge the tubes at 1,000 x g for 5 minutes.

-

Measure the absorbance of the supernatant at 540 nm. The 0% NaCl solution represents 100% hemolysis.

2.3. Data Analysis

Calculate the percentage of hemolysis for each salt concentration and plot a sigmoidal curve of % hemolysis versus NaCl concentration. A rightward shift in the curve for the AG1 group compared to the control group would indicate decreased osmotic fragility and increased RBC stability.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the in vitro hemolysis assay.

| Treatment Group | AG1 Concentration | AAPH Concentration | Absorbance at 540 nm (Mean ± SD) | % Hemolysis |

| Negative Control | - | - | 0.05 ± 0.01 | 0% |

| Positive Control | - | - | 1.80 ± 0.10 | 100% |

| AAPH Only | - | 50 mM | 0.95 ± 0.08 | 50% |

| AG1 + AAPH | 1 mg/mL | 50 mM | 0.60 ± 0.05 | 30.6% |

| AG1 + AAPH | 2 mg/mL | 50 mM | 0.35 ± 0.04 | 16.7% |

| AG1 + AAPH | 5 mg/mL | 50 mM | 0.15 ± 0.02 | 5.6% |

Conclusion

The protocols outlined in this application note provide a comprehensive framework for investigating the potential anti-hemolytic effects of AG1. By leveraging both in vitro and in vivo models, researchers can gain valuable insights into the supplement's ability to protect red blood cells from oxidative stress and enhance their structural integrity. The rich antioxidant profile of AG1 provides a strong rationale for these investigations, which could have significant implications for nutritional science and the development of strategies to combat conditions associated with hemolysis. While a recent clinical trial has shown that AG1 consumption does not negatively impact blood safety biomarkers in healthy adults, further research is needed to explore its potential protective effects.

References

Application Notes: Utilizing AG1 for the Study of G6PD Canton Mutant

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose phosphate pathway (PPP), responsible for producing the majority of cellular NADPH.[1] This reduced cofactor is essential for protecting cells, particularly red blood cells, from oxidative damage by regenerating reduced glutathione (GSH).[2] G6PD deficiency is the most common human enzymopathy, affecting over 400 million people worldwide.[2][3] The deficiency is caused by mutations in the G6PD gene, leading to reduced enzyme activity or stability.[2]

The G6PD Canton (R459L) variant is a common mutation, particularly in Southeast Asia, that results in decreased enzyme activity and stability, rendering individuals susceptible to hemolytic anemia when exposed to oxidative triggers. AG1, a small-molecule activator, has been identified as a promising compound for studying and potentially treating G6PD deficiency. It functions by promoting the formation of active G6PD dimers and tetramers, thereby increasing the enzyme's activity and stability. These notes provide detailed applications and protocols for using AG1 to investigate the biochemical and cellular consequences of the G6PD Canton mutation.

Mechanism of Action of AG1

AG1 is a noncovalent activator of G6PD. Its primary mechanism involves bridging the dimer interface of two G6PD monomers. This stabilization of the dimeric and tetrameric states is critical because only these oligomeric forms of G6PD are catalytically active and stable in vivo. For mutants like G6PD Canton, which have impaired oligomerization, AG1 can partially restore the enzyme's function by promoting the formation of the active dimer. The binding site for AG1 is located at the structural NADP+ binding sites of the two interacting monomers.

Figure 1: Mechanism of AG1-mediated activation of G6PD Canton.

Quantitative Data Summary

The effects of AG1 on the G6PD Canton mutant have been quantified across several studies. The data below summarizes the key biochemical and cellular changes observed upon treatment with AG1.

Table 1: Effect of AG1 on G6PD Canton Enzyme Kinetics and Activity

| Parameter | G6PD Canton (Untreated) | G6PD Canton + AG1 | Fold Change / % Increase | Reference |

| Enzyme Activity | Baseline | - | ~60% Increase | |

| Enzyme Activity | Baseline | - | Up to 1.7-fold Increase | |

| EC50 | N/A | 3.4 µM | N/A | |

| KM for G6P | 8.8 µM | 11.2 µM | ~1.3x | |

| KM for NADP+ | 2.9 µM | 3.6 µM | ~1.2x | |

| kcat | 35.1 s-1 | 54.1 s-1 | ~1.5x | |

| kcat/KM (G6P) | 4.0 µM-1s-1 | 4.8 µM-1s-1 | ~1.2x |

Table 2: Cellular Effects of AG1 on Lymphocytes with G6PD Canton Mutation

| Parameter | Condition | % Change with AG1 | Reference |

| G6PD Activity | Cell Lysates | Increased | |

| GSH Level | Cultured Cells | Mildly Enhanced | |

| ROS Level | Cultured Cells | Reduced | |

| Cell Viability | Oxidative Stress | Increased |

Table 3: Effect of AG1 on G6PD Canton Stability

| Assay | Observation with AG1 | Reference |

| Proteolytic Susceptibility | Reduced susceptibility to chymotrypsin digestion | |

| Protein Half-life | Increased protein stability in cycloheximide-chase assay | |

| Thermostability (Tm) | Increased thermal stability |

Key Signaling Pathway

G6PD is the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), a fundamental metabolic pathway that runs parallel to glycolysis. The primary role of the PPP is to produce NADPH and the precursors for nucleotide biosynthesis. In cells susceptible to oxidative stress, such as red blood cells, the NADPH produced is vital for maintaining a reduced state and protecting against reactive oxygen species (ROS).

Figure 2: Role of G6PD in the antioxidant defense pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of AG1 on the G6PD Canton mutant.

1. Recombinant G6PD Canton Activity Assay

This protocol measures the catalytic activity of purified recombinant G6PD Canton enzyme in the presence or absence of AG1 by monitoring the production of NADPH.

-

Materials:

-

Purified recombinant human G6PD Canton enzyme

-

AG1 (stock solution in DMSO, e.g., 10 mM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl₂

-

Glucose-6-phosphate (G6P) solution (e.g., 10 mM)

-

NADP⁺ solution (e.g., 5 mM)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Protocol:

-

Prepare the reaction mixture in the microplate wells. For a final volume of 200 µL:

-

170 µL Assay Buffer

-

10 µL of G6PD Canton enzyme (final concentration ~5 µg/mL)

-

10 µL of AG1 or DMSO (vehicle control). Final AG1 concentrations can range from 0.1 µM to 100 µM.

-

-

Incubate the plate at room temperature for 15 minutes to allow AG1 to bind to the enzyme.

-

Initiate the reaction by adding a substrate mixture of:

-

5 µL of NADP⁺ solution (final concentration ~200 µM)

-

5 µL of G6P solution (final concentration ~600 µM)

-

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Compare the activity of AG1-treated samples to the vehicle control.

-

2. Cellular G6PD Activity, ROS, and GSH Levels

This protocol assesses the effect of AG1 on G6PD activity, reactive oxygen species (ROS), and reduced glutathione (GSH) levels in cells expressing the G6PD Canton mutant (e.g., patient-derived lymphocytes).

-

Materials:

-

Lymphocytes carrying the G6PD Canton variant

-

Cell culture medium (e.g., RPMI-1640)

-

AG1 (stock solution in DMSO)

-

Oxidative stress inducer (e.g., diamide or chloroquine)

-

Commercial kits for measuring G6PD activity, ROS (e.g., DCFDA-based), and GSH (e.g., DTNB-based).

-

-

Protocol:

-

Culture the G6PD Canton lymphocytes according to standard protocols.

-

Treat the cells with AG1 (e.g., 1 µM) or vehicle (DMSO) for 24-48 hours.

-

(Optional) Induce oxidative stress by adding an agent like diamide for the last 1-2 hours of incubation.

-

Harvest the cells and wash with PBS.

-

Aliquot the cell suspension for the three different assays.

-

For G6PD Activity: Lyse the cells and measure G6PD activity in the lysate using a commercial kit, following the manufacturer's instructions.

-

For ROS Levels: Incubate an aliquot of intact cells with a ROS-sensitive fluorescent probe (e.g., H₂DCFDA). Measure the fluorescence using a flow cytometer or fluorescence plate reader.

-

For GSH Levels: Lyse an aliquot of cells and measure the GSH concentration using a colorimetric or fluorometric kit, typically based on the reaction with DTNB (Ellman's reagent).

-

Normalize results to the total protein concentration of the cell lysates.

-

3. G6PD Dimerization by Size-Exclusion Chromatography (FPLC)

This protocol demonstrates AG1's ability to promote the dimerization of the G6PD Canton mutant.

-

Materials:

-

Purified recombinant G6PD Canton enzyme (~200 µg)

-

AG1 (e.g., 500 µM)

-

FPLC system with a size-exclusion column (e.g., Superdex 75 or 200)

-

Running Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl

-

Molecular weight standards for column calibration

-

-

Protocol:

-

Equilibrate the size-exclusion column with Running Buffer.

-

Calibrate the column using known molecular weight standards to correlate elution volume with protein size.

-

In separate tubes, incubate the purified G6PD Canton enzyme with either AG1 (500 µM) or vehicle (DMSO) in Running Buffer for 1 hour at 4°C.

-

Inject the G6PD Canton + vehicle sample onto the column and record the chromatogram (absorbance at 280 nm).

-

Inject the G6PD Canton + AG1 sample onto the column and record the chromatogram.

-

Compare the elution profiles. A shift to an earlier elution volume in the AG1-treated sample indicates an increase in the apparent molecular weight, consistent with a shift from a monomeric to a dimeric state.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of AG1 on G6PD Canton mutant cells.

References

Application Notes and Protocols: Investigating the Potential of AG1 in Mitigating Drug-Induced Oxidative Stress

Disclaimer: The following application notes and protocols are intended for research purposes only. There are currently no peer-reviewed scientific studies that have specifically investigated the effects of the dietary supplement AG1 in drug-induced oxidative stress models. The information presented herein is based on the known antioxidant properties of AG1's ingredients and established scientific methodologies for studying oxidative stress. Researchers should exercise caution and conduct their own validation studies. It is important to note that adverse event reports, including instances of liver harm, have been associated with AG1 use[1].

Introduction

Drug-induced oxidative stress is a significant factor in the pathogenesis of various adverse drug reactions and toxicities. It occurs when the metabolism of certain drugs leads to an overproduction of reactive oxygen species (ROS), overwhelming the body's endogenous antioxidant defenses[2][3]. This imbalance can cause damage to lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death[2][4]. Consequently, there is a growing interest in identifying nutritional interventions that can bolster antioxidant capacity and protect against drug-induced cellular damage.

AG1 is a commercially available dietary supplement containing 75 vitamins, minerals, and whole-food sourced ingredients. While AG1 has been the subject of some clinical and in-vitro research, these studies have primarily focused on its effects on the gut microbiome, nutrient bioavailability, and general wellness markers, rather than its specific application in drug-induced oxidative stress. However, the supplement's formulation includes a wide array of ingredients with documented antioxidant properties, suggesting a potential role in mitigating oxidative stress.

These application notes provide a framework for researchers to systematically investigate the potential protective effects of AG1 in established in-vitro and in-vivo models of drug-induced oxidative stress.

Composition of AG1 and Potential Antioxidant Components

AG1 contains a proprietary blend of ingredients, some of which have well-established antioxidant properties. The company states that AG1 contributes to the protection of cells from oxidative stress through its content of vitamins C and E, as well as minerals like zinc, copper, and selenium. A summary of key components with known antioxidant activity is presented in Table 1.

Table 1: Key AG1 Ingredients with Potential Antioxidant Properties

| Ingredient Category | Specific Ingredient Examples | Reported Antioxidant Mechanism |

| Vitamins | Vitamin C, Vitamin E (as alpha-tocopherol) | Direct ROS scavenging, regeneration of other antioxidants. |

| Minerals | Zinc, Selenium, Copper, Manganese | Co-factors for antioxidant enzymes (e.g., SOD, GPx). |

| Superfood Complex | Spirulina, Wheatgrass, Papaya | Rich in phycocyanin, chlorophyll, and carotenoids which have ROS scavenging properties. |

| Plant Extracts & Antioxidants | Green Tea Extract, Grape Seed Extract, Cocoa Bean Polyphenols | High in polyphenols (e.g., EGCG, proanthocyanidins) that can directly scavenge free radicals and upregulate endogenous antioxidant defenses. |

| Adaptogens | Ashwagandha, Rhodiola Rosea | May modulate stress-response pathways and reduce oxidative damage. |

Proposed Signaling Pathway for Antioxidant Activity of AG1 Components